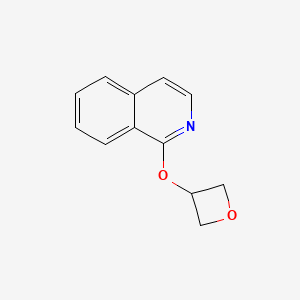

1-(Oxetan-3-yloxy)isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Oxetan-3-yloxy)isoquinoline is a compound that combines the structures of oxetane and isoquinoline. Oxetane is a four-membered ring with three carbon atoms and one oxygen atom, while isoquinoline is a heterocyclic aromatic organic compound.

Métodos De Preparación

The synthesis of 1-(Oxetan-3-yloxy)isoquinoline involves several steps, primarily focusing on the formation of the oxetane and isoquinoline rings and their subsequent coupling.

-

Oxetane Synthesis: : Oxetanes can be synthesized through various methods, including intramolecular etherification, epoxide ring opening/ring closing, and electrophilic halocyclization of alcohols . One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

-

Isoquinoline Synthesis: : Isoquinoline can be synthesized through several methods, such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and the Pictet-Gams reaction . These methods typically involve the cyclization of benzylamine derivatives or the condensation of ortho-substituted benzaldehydes with amines.

-

Coupling of Oxetane and Isoquinoline: : The final step involves the coupling of the oxetane and isoquinoline rings. This can be achieved through nucleophilic substitution reactions, where the oxetane ring is introduced to the isoquinoline structure under basic conditions .

Análisis De Reacciones Químicas

1-(Oxetan-3-yloxy)isoquinoline undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides .

-

Reduction: : Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives .

-

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring, depending on the reagents and conditions used .

-

Ring-Opening Reactions: : The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various open-chain derivatives .

Aplicaciones Científicas De Investigación

1-(Oxetan-3-yloxy)isoquinoline has several scientific research applications:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .

-

Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

-

Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .

-

Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .

Mecanismo De Acción

The mechanism of action of 1-(Oxetan-3-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

1-(Oxetan-3-yloxy)isoquinoline can be compared with other similar compounds, such as quinoline and isoquinoline derivatives:

-

Quinoline: : Quinoline is a heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system. It is used in the synthesis of various drugs and chemicals .

-

Isoquinoline: : Isoquinoline has a nitrogen atom at the second position of the fused ring system. It is known for its biological activities and is used in the synthesis of pharmaceuticals .

-

Oxetane Derivatives: : Oxetane derivatives are known for their stability and reactivity, making them useful in medicinal chemistry and material science .

This compound stands out due to its unique combination of oxetane and isoquinoline structures, providing a versatile scaffold for the development of new compounds with diverse applications.

Actividad Biológica

1-(Oxetan-3-yloxy)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline core, which is known for its diverse biological activities. The oxetane group contributes to the compound's unique properties, potentially enhancing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies, revealing promising results against various cancer cell lines. The compound has shown cytotoxic effects, particularly in breast and lung cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

- MCF-7 Cells : Treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours.

- A549 Cells : A similar treatment led to a 60% reduction in viability under the same conditions.

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the underlying pathways involved.

Table 2: Anticancer Activity of this compound

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Propiedades

IUPAC Name |

1-(oxetan-3-yloxy)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBHUCURQNSNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.